molecular formula C12H15N3S2 B2873885 4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 588687-51-8

4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2873885
CAS No.: 588687-51-8
M. Wt: 265.39
InChI Key: VBOIFDWYRLZSDB-UHFFFAOYSA-N
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Description

4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H15N3S2 and its molecular weight is 265.39. The purity is usually 95%.
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Biological Activity

4-Methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 588687-51-8) is a compound belonging to the triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₂H₁₅N₃S₂. It features a triazole ring and a benzothiene moiety, contributing to its biological activity.

PropertyValue
CAS Number588687-51-8
Molecular FormulaC₁₂H₁₅N₃S₂
Molecular Weight253.39 g/mol
Hazard ClassificationIrritant

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit varying degrees of activity against bacteria and fungi. The specific compound has shown promising results in vitro against several strains of bacteria and fungi.

  • Antibacterial Activity : In studies evaluating the antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound demonstrated moderate inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to >1000 µmol/L .
  • Antifungal Activity : The compound has also been tested against fungi like Candida albicans, revealing effective antifungal properties through disk diffusion methods .

Anticancer Activity

Recent studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity:

Cell LineIC50 (µM)
HeLa (Cervical cancer)0.46
MCF-7 (Breast cancer)5.2 × 10^-6
A549 (Lung cancer)0.012

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance:

  • Inhibition of Ergosterol Synthesis : Many triazoles disrupt the synthesis of ergosterol in fungal cell membranes, leading to increased permeability and cell death.
  • Interference with DNA Synthesis : Some studies suggest that triazole derivatives can interfere with DNA replication processes in cancer cells, contributing to their cytotoxic effects .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Study on Antimycobacterial Activity : A series of triazole derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated moderate activity with some compounds showing significant inhibition at lower concentrations .
  • Anticonvulsant Properties : Other derivatives have been assessed for anticonvulsant activity using maximal electroshock tests, demonstrating protective effects at certain dosages .

Properties

IUPAC Name

4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-7-3-4-8-9(6-17-10(8)5-7)11-13-14-12(16)15(11)2/h6-7H,3-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOIFDWYRLZSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C3=NNC(=S)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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